molecular formula C9H10F3N B13595186 2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine

2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine

Cat. No.: B13595186
M. Wt: 189.18 g/mol
InChI Key: BUAZFFKTSBHBCE-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H11F3N. It is a fluorinated amine derivative, which is of interest in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine typically involves the reaction of 2-fluoro-3-methylbenzaldehyde with difluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-2-(2-fluoro-3-methylphenyl)ethanone, while reduction could produce various amine derivatives.

Scientific Research Applications

2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and function. This can affect pathways involved in cellular signaling, metabolism, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine
  • 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine

Uniqueness

2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties can enhance its reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

2,2-difluoro-2-(2-fluoro-3-methylphenyl)ethanamine

InChI

InChI=1S/C9H10F3N/c1-6-3-2-4-7(8(6)10)9(11,12)5-13/h2-4H,5,13H2,1H3

InChI Key

BUAZFFKTSBHBCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CN)(F)F)F

Origin of Product

United States

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